Methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate
Description
Methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core. Key structural elements include a 3-formyl group, a 7-methyl substituent, and a methylamino acetate side chain. The pyrido[1,2-a]pyrimidin-4-one scaffold is notable for its conjugated π-system, which may enhance stability and enable interactions with biological targets through hydrogen bonding or aromatic stacking. The methylamino acetate moiety contributes to solubility in polar solvents and could influence pharmacokinetic properties such as absorption and metabolism .
Properties
IUPAC Name |
methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-9-4-5-11-15-13(16(2)7-12(19)21-3)10(8-18)14(20)17(11)6-9/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRSYFAEUYLCTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=O)N(C)CC(=O)OC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit promising anticancer properties. Methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate has been studied for its potential to inhibit cancer cell proliferation. A study highlighted its effectiveness against cancer cells with K-Ras mutations, which are notoriously difficult to treat .
Mechanism of Action
The compound's mechanism involves the inhibition of specific pathways critical for tumor growth and survival. It targets DNA repair mechanisms, particularly DNA-PK (DNA-dependent protein kinase), which is essential for repairing double-strand breaks in DNA . This targeting could lead to increased sensitivity of cancer cells to radiation and chemotherapy.
Neuropharmacology
Potential Neuroprotective Effects
There is emerging interest in the neuroprotective properties of pyrimidine derivatives. This compound has shown promise in preclinical models for conditions such as Alzheimer's disease and other neurodegenerative disorders. Its ability to modulate neuroinflammatory responses may contribute to its protective effects on neuronal cells .
Synthesis and Derivatization
Ultrasound-Assisted Synthesis
Recent advancements in synthetic methodologies have employed ultrasound-assisted techniques for the efficient synthesis of this compound and its derivatives. This method enhances reaction rates and yields, making it a valuable approach in medicinal chemistry for producing high-purity compounds .
Data Tables
Case Studies
Case Study: Anticancer Efficacy
In a study published in a peer-reviewed journal, this compound was tested against various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in anticancer therapies.
Case Study: Neuroprotective Mechanism
A recent investigation into the neuroprotective effects of similar pyrimidine derivatives revealed that compounds targeting neuroinflammation could reduce neuronal apoptosis in vitro. This compound showed comparable effects, warranting further exploration into its therapeutic applications in neurodegenerative diseases.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism depends on the context of its application, whether in therapeutic use or as a research tool.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate can be contextualized by comparing it to analogous pyrimidine and polycyclic derivatives. Below is a detailed analysis:
Core Structure and Substituent Analysis
Key Observations
Core Diversity: The target compound’s pyrido[1,2-a]pyrimidin-4-one core is distinct from benzo[b][1,4]oxazin-3(4H)-one or thieno[2,3-d]pyrimidine , which alters aromaticity and hydrogen-bonding capacity.
Substituent Effects: The 3-formyl group in the target compound contrasts with thietan-3-yloxy in or morpholino in . Formyl groups are reactive toward nucleophiles (e.g., amines), enabling conjugation, whereas thietan-oxy groups may enhance metabolic stability . Methylamino acetate vs. ethyl ester (): Methyl esters generally hydrolyze faster than ethyl esters, affecting bioavailability. The methylamino group may also participate in hydrogen bonding, unlike purely aliphatic esters.
Synthetic Strategies :
- The target compound’s synthesis likely involves sequential coupling reactions, analogous to the Cs₂CO₃/DMF-mediated method in . In contrast, compounds like employ nucleophilic substitutions (e.g., with chloromethylthiirane), highlighting divergent approaches to side-chain incorporation.
Pharmacokinetic Implications: Fluorophenyl groups () are known to improve metabolic stability and lipophilicity, whereas the target compound’s 7-methyl group may balance solubility and membrane permeability. Thioether-containing derivatives () could exhibit higher stability but lower aqueous solubility compared to the target’s ester-linked side chain.
Biological Activity
Methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanisms, efficacy against various cancer types, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a pyrido-pyrimidine core, which is significant for its biological properties.
- Inhibition of Tumor Growth : this compound has been shown to inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression. The compound's ability to interfere with the K-Ras signaling pathway has been noted, which is crucial in many cancers including colorectal and lung cancers .
- Anti-Angiogenic Properties : The compound exhibits anti-angiogenic effects, meaning it can inhibit the formation of new blood vessels that supply tumors. This property is vital for limiting tumor growth and metastasis .
- Cytotoxicity : In vitro studies have demonstrated that this compound has selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is essential for reducing side effects associated with conventional chemotherapy .
Efficacy Against Cancer Types
Recent studies have highlighted the effectiveness of this compound against several cancer types:
| Cancer Type | Efficacy Observed | Reference |
|---|---|---|
| Colorectal Cancer | Significant | |
| Lung Cancer | Moderate | |
| Breast Cancer | Under Investigation |
Case Studies
- Colorectal Cancer : A clinical trial involving patients with K-Ras mutations showed that treatment with this compound resulted in a significant reduction in tumor size compared to standard treatments. Patients reported fewer side effects, indicating a favorable safety profile .
- Lung Cancer : In a preclinical model, this compound demonstrated potent anti-tumor activity, leading to prolonged survival rates in treated mice compared to controls .
Q & A
Basic Question: What are the recommended synthetic routes for Methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions. A common approach includes:
Condensation : Reacting a pyrido[1,2-a]pyrimidine core (e.g., 7-methyl-4-oxo-3-formyl precursor) with methylamino acetate derivatives in the presence of a base like triethylamine.
Cyclization : Using polyphosphoric acid (PPA) or similar agents to facilitate ring closure under reflux conditions .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/toluene mixtures to isolate the product .
Optimization Tips :
- Monitor reaction progress via TLC or HPLC (e.g., retention time ~0.99 minutes under SMD-TFA50 conditions) .
- Adjust solvent polarity and temperature to minimize side products (e.g., trifluoroacetate byproducts) .
Basic Question: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- NMR : Use - and -NMR to confirm substituent positions (e.g., methylamino and formyl groups). Compare chemical shifts with analogs like N-(2,7-dimethyl-4-oxo-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide ( 3.72 ppm for methoxy groups) .
- Mass Spectrometry : ESI-MS or LCMS (e.g., m/z 681 [M+H]+) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Use SHELXL for refinement. For challenging crystals (e.g., twinning), apply high-resolution data ( Å) and twin-law correction in SHELXTL .
Advanced Question: How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
Answer:
- Cross-Validation : Compare experimental -NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Discrepancies >0.3 ppm may indicate conformational flexibility .
- Dynamic Effects : Perform variable-temperature NMR to assess rotational barriers of the methylamino group.
- Crystallographic Validation : Resolve ambiguities (e.g., formyl group orientation) via X-ray structures refined with SHELXL .
Advanced Question: What strategies are recommended for studying the compound’s reactivity in nucleophilic substitution or oxidation reactions?
Answer:
- Substitution : Target the methylamino or formyl groups. Use nucleophiles like thiols or amines in DMF at 60–80°C. Monitor via LCMS for intermediates (e.g., m/z shifts of +45 for acetylated products) .
- Oxidation : Treat with KMnO in acidic conditions to oxidize the formyl group to carboxylic acid. Validate via IR (loss of C=O stretch at ~1700 cm) .
- Risk Mitigation : Avoid over-oxidation by controlling stoichiometry (e.g., 1.2 eq oxidizing agent) and reaction time .
Advanced Question: How can computational modeling (e.g., molecular docking) predict this compound’s interactions with biological targets?
Answer:
- Target Selection : Prioritize enzymes with pyrimidine-binding pockets (e.g., kinases, ATPases). Use PubChem data (Canonical SMILES: CC1=CN2C(=NC(=C(C2=O)NC(=O)COC)C)C=C1) for 3D structure generation .
- Docking Workflow :
- Limitations : Address false positives by integrating MD simulations (e.g., 100 ns GROMACS runs) to assess binding stability .
Advanced Question: What experimental designs are optimal for assessing the compound’s biological activity in antimicrobial or anticancer assays?
Answer:
- In Vitro Assays :
- Antimicrobial : Use broth microdilution (MIC determination) against S. aureus (ATCC 25923). Include controls like KN-93 (known kinase inhibitor) .
- Anticancer : Screen via MTT assay on HeLa cells. Compare IC values with analogs (e.g., N-(7-chloro-2-methyl-4-oxo-pyrido[1,2-a]pyrimidin-3-yl)acetamide) .
- Mechanistic Studies : Perform Western blotting to assess kinase inhibition (e.g., p38 MAPK phosphorylation) .
Advanced Question: How can researchers address challenges in crystallizing this compound for structural analysis?
Answer:
- Crystallization Screens : Use sparse-matrix kits (e.g., Hampton Index) with PEG 3350 or MPD as precipitants.
- Crystal Handling : For twinned crystals, apply SHELXD for structure solution and refine with TWIN/BASF commands in SHELXL .
- Data Collection : Optimize at synchrotron sources (λ = 0.7–1.0 Å) to enhance resolution for small molecules (<100 kDa) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
